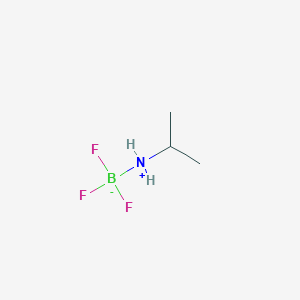
Boron, trifluoro(2-propanamine)-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boron trifluoride-monoisopropylamine complex is a coordination compound formed by the interaction of boron trifluoride and monoisopropylamine Boron trifluoride is a well-known Lewis acid, while monoisopropylamine acts as a Lewis base
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of boron trifluoride-monoisopropylamine complex typically involves the direct reaction of boron trifluoride with monoisopropylamine. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The general reaction can be represented as: [ \text{BF}_3 + \text{C}_3\text{H}_9\text{N} \rightarrow \text{BF}_3\cdot\text{C}_3\text{H}_9\text{N} ]
Industrial Production Methods: Industrial production of this complex may involve the use of chloralkane as a solvent to facilitate the reaction between boron trifluoride and monoisopropylamine . The reaction is typically conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Boron trifluoride-monoisopropylamine complex can undergo various types of chemical reactions, including:
Substitution Reactions: The complex can participate in substitution reactions where the monoisopropylamine ligand is replaced by other ligands.
Coordination Reactions: It can form coordination complexes with other Lewis bases or acids.
Common Reagents and Conditions: Common reagents used in reactions involving this complex include other Lewis bases, such as pyridine and dialkyl ethers . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the complex.
Major Products: The major products formed from these reactions depend on the nature of the substituting ligand. For example, substitution with pyridine can yield boron trifluoride-pyridine complex.
Scientific Research Applications
Boron trifluoride-monoisopropylamine complex has a wide range of applications in scientific research, including:
Biology: The complex can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of boron trifluoride-monoisopropylamine complex involves the coordination of the boron atom with the nitrogen atom of monoisopropylamine. This coordination enhances the electrophilic nature of the boron atom, making it more reactive towards nucleophiles. The complex can also participate in various catalytic cycles, facilitating the formation of desired products through intermediate complexes .
Comparison with Similar Compounds
Boron Trifluoride-Pyridine Complex: Similar to the monoisopropylamine complex, this compound is formed by the coordination of boron trifluoride with pyridine.
Boron Trifluoride-Dimethylamine Complex: Another similar compound where boron trifluoride coordinates with dimethylamine.
Uniqueness: The boron trifluoride-monoisopropylamine complex is unique due to the specific steric and electronic properties imparted by the monoisopropylamine ligand. This uniqueness makes it particularly effective in certain catalytic applications and chemical reactions where other complexes may not perform as well .
Properties
CAS No. |
3776-04-3 |
|---|---|
Molecular Formula |
C3H9BF3N |
Molecular Weight |
126.92 g/mol |
IUPAC Name |
trifluoro-(propan-2-ylazaniumyl)boranuide |
InChI |
InChI=1S/C3H9BF3N/c1-3(2)8-4(5,6)7/h3H,8H2,1-2H3 |
InChI Key |
DNJHXGJLGUPXEO-UHFFFAOYSA-N |
Canonical SMILES |
[B-]([NH2+]C(C)C)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















